molecular formula C21H16BrN3O2S2 B2912509 N-(4-bromophenyl)-2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide CAS No. 1105252-27-4

N-(4-bromophenyl)-2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide

Cat. No.: B2912509
CAS No.: 1105252-27-4
M. Wt: 486.4
InChI Key: UTVCYHJICPCRRV-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide (CAS 1040634-09-0) is a high-purity chemical compound provided for early-stage discovery research. With a molecular formula of C₂₁H₁₆BrN₃O₂S₂ and a molecular weight of 486.4 g/mol, this molecule features a thieno[3,2-d]pyrimidine core, a privileged structure in medicinal chemistry, which is functionalized with a 4-bromophenylacetamide group via a sulfanyl bridge . This configuration makes it a valuable building block for generating novel bioactive molecules. Its primary research application is as a versatile scaffold in the synthesis and exploration of new therapeutic agents, particularly in the development of kinase inhibitors and antimicrobial agents . The compound exhibits a rich profile of chemical reactivity, allowing for further structural diversification. Key reaction sites include the sulfanyl group, which can be oxidized to sulfoxides or sulfones, enhancing metabolic stability; the 4-oxo group on the pyrimidine ring, which can be reduced; and the bromine atom on the phenyl ring, which is amenable to nucleophilic substitution and metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck) to introduce a wide array of other functional groups . This compound is strictly for research purposes and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-(4-bromophenyl)-2-(3-methyl-4-oxo-6-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16BrN3O2S2/c1-25-20(27)19-16(11-17(29-19)13-5-3-2-4-6-13)24-21(25)28-12-18(26)23-15-9-7-14(22)8-10-15/h2-11H,12H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTVCYHJICPCRRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(C=C(S2)C3=CC=CC=C3)N=C1SCC(=O)NC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16BrN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-bromophenyl)-2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer and antimicrobial properties, the underlying mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C25H25N3O2S2C_{25}H_{25}N_{3}O_{2}S_{2}, with a molecular weight of 463.6 g/mol. The compound features a thieno[3,2-d]pyrimidine core, which is known for its diverse biological activities including antimicrobial and anticancer effects.

Anticancer Activity

Preliminary studies indicate that this compound exhibits significant anticancer properties. It may interact with specific receptors involved in cancer cell signaling pathways, potentially inhibiting tumor growth and proliferation.

Case Study:
In a screening of drug libraries on multicellular spheroids, this compound was identified as a novel anticancer agent. The study highlighted its effectiveness in reducing cell viability in various cancer cell lines through mechanisms that may include apoptosis induction and cell cycle arrest .

Antimicrobial Activity

The compound also shows promising antimicrobial properties. Its structural components allow it to interact with microbial targets effectively, potentially leading to the inhibition of bacterial growth.

Research Findings:
A comparative analysis with other compounds revealed that this compound demonstrated enhanced selectivity against certain bacterial strains compared to standard antibiotics like penicillin. This suggests that it could serve as a potent alternative in antimicrobial therapy .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in cellular processes critical for cancer cell survival and proliferation.
  • Receptor Interaction: It likely modulates the activity of specific receptors on the surface of cells, impacting signaling pathways related to growth and apoptosis.
  • Cellular Pathway Disruption: By interfering with cellular signaling pathways, it can induce stress responses leading to cell death in malignant cells.

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
5-FluorouracilPyrimidine base with fluorine substitutionAnticancer
SulfamethoxazoleSulfonamide group with aromatic ringAntimicrobial
ThiamphenicolChloramphenicol derivative with thiazole ringAntibacterial

Uniqueness: The unique combination of the thieno[3,2-d]pyrimidine structure with a bromophenyl substituent and sulfonamide functionality may provide enhanced selectivity and potency against specific biological targets compared to other similar compounds listed above.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocycle Variations

Thieno[3,2-d]pyrimidine vs. Dihydropyrimidine
  • Analog () : 2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(4-bromophenyl)acetamide features a partially saturated dihydropyrimidine ring (C₅H₆N₂O), reducing aromaticity but improving solubility.
    • Key Data : Yield (79%), mp >259°C, 1H NMR (DMSO-d6) shows NHCO resonance at δ 10.22 .
Thieno[3,2-d]pyrimidine vs. Pyrazolo[3,4-d]pyrimidine
  • Analog (): 4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide incorporates a pyrazolopyrimidine core with fluorinated chromene and benzamide groups. Key Data: Lower mp (175–178°C), higher molecular weight (589.1 g/mol), and reduced yield (28%) compared to dihydropyrimidine analogs .

Substituent Effects

  • 4-Bromophenyl Group : Common in all compounds, enabling halogen bonding and hydrophobic interactions.
  • Thienopyrimidine vs. Pyrimidine: The target’s 6-phenyl group enhances steric bulk, while ’s 4-methyl group simplifies synthesis.

Data Table: Structural and Physicochemical Comparison

Parameter Target Compound Compound Compound
Core Structure Thieno[3,2-d]pyrimidine (fused thiophene-pyrimidine) 1,6-Dihydropyrimidine (partially saturated) Pyrazolo[3,4-d]pyrimidine (fused pyrazole-pyrimidine)
Molecular Formula C₂₀H₁₆BrN₃O₂S₂ (hypothetical) C₁₃H₁₂BrN₃O₂S C₃₁H₂₆F₂N₆O₃ (hypothetical)
Molecular Weight (g/mol) 498.35 (calculated) 354.22 589.1 (observed)
Melting Point Not reported >259°C 175–178°C
Yield Not reported 79% 28%
Key Functional Groups 3-Methyl, 4-oxo, 6-phenyl, sulfanylacetamide 4-Methyl, 6-oxo, sulfanylacetamide Fluorophenyl, chromenyl, isopropylbenzamide

Research Findings and Implications

  • Electronic Effects: The thienopyrimidine core’s sulfur atom may enhance electron-withdrawing properties, influencing reactivity and binding affinity compared to dihydropyrimidine or pyrazolopyrimidine analogs.
  • Solubility : ’s dihydropyrimidine analog likely has higher aqueous solubility due to partial saturation, whereas the target’s fused aromatic system may favor lipid membranes.
  • Synthetic Accessibility : ’s higher yield (79%) suggests simpler synthesis compared to ’s complex fluorinated derivative (28% yield).

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(4-bromophenyl)-2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide, and how can reaction conditions be optimized?

  • Methodology : Multi-step synthesis typically involves (i) constructing the thieno[3,2-d]pyrimidinone core via cyclization of substituted thiophene precursors, (ii) introducing the sulfanylacetamide moiety via nucleophilic substitution, and (iii) coupling with 4-bromoaniline. Optimization includes temperature control (e.g., 60–80°C for cyclization) and catalyst selection (e.g., palladium for cross-coupling steps) to enhance yield and purity .
  • Key Considerations : Monitor intermediates via TLC/HPLC and characterize using 1H^1H-NMR to confirm regioselectivity and avoid by-products like over-oxidized sulfones .

Q. How can researchers validate the structural integrity of this compound during synthesis?

  • Methodology : Use spectroscopic techniques:

  • 1H^1H-NMR/13C^{13}C-NMR : Confirm substituent positions (e.g., bromophenyl protons at δ 7.3–7.5 ppm, thieno-pyrimidine carbonyl at ~170 ppm) .
  • FTIR : Identify key functional groups (e.g., C=O stretch at ~1680 cm1^{-1}, S-C=S at ~680 cm1^{-1}) .
  • Mass Spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H]+^+) .
    • Cross-Validation : Compare crystallographic data (e.g., X-ray diffraction) with computational models (DFT) to resolve ambiguities in stereoelectronic effects .

Advanced Research Questions

Q. How do crystal packing and intramolecular interactions influence the compound’s stability and reactivity?

  • Methodology : Single-crystal X-ray diffraction reveals:

  • Intramolecular H-bonding : Between the acetamide NH and pyrimidinone carbonyl, stabilizing a planar conformation critical for target binding .
  • Intermolecular interactions : π-Stacking of phenyl rings and halogen bonding (Br···O) enhance thermal stability (TGA/DSC data shows decomposition >200°C) .
    • Implications : Altered packing (e.g., polymorphism) may affect solubility and bioavailability. Use Hirshfeld surface analysis to predict modifications .

Q. What strategies resolve contradictions in bioactivity data across different synthetic batches?

  • Case Study : Discrepancies in IC50_{50} values (e.g., 5 µM vs. 15 µM in kinase assays) may arise from:

  • Trace impurities : Residual palladium (<0.1% by ICP-MS) or unreacted bromophenyl intermediates .
  • Solvatomorphism : Hydrate vs. anhydrous forms (identified via PXRD) .
    • Resolution : Standardize purification (e.g., column chromatography with EtOAc/hexane gradients) and validate purity (>98% by HPLC) before bioassays .

Q. How can computational modeling guide the design of analogs with improved pharmacokinetic profiles?

  • Methodology :

  • Docking Studies : Map interactions with target proteins (e.g., kinase ATP-binding pockets) using AutoDock Vina. The bromophenyl group shows hydrophobic complementarity, while the sulfanyl linker enhances solubility .
  • ADME Prediction : SwissADME predicts moderate logP (~3.5) and high GI absorption (70–80%), but poor BBB penetration due to molecular weight (>500 Da). Modify substituents (e.g., replace bromine with trifluoromethyl) to balance lipophilicity .

Q. What advanced techniques characterize the compound’s electronic effects on reaction intermediates?

  • Methodology :

  • Electrochemical Analysis : Cyclic voltammetry identifies redox-active moieties (e.g., thieno-pyrimidine oxidation at +1.2 V vs. Ag/AgCl) .
  • DFT Calculations : HOMO-LUMO gaps (~4.1 eV) correlate with reactivity in nucleophilic substitutions. The electron-withdrawing bromine stabilizes transition states during coupling reactions .

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